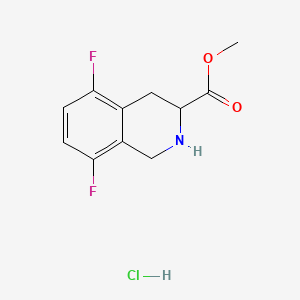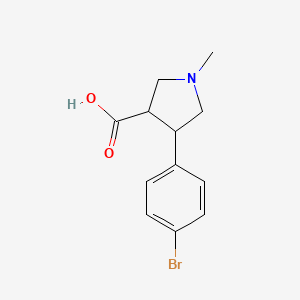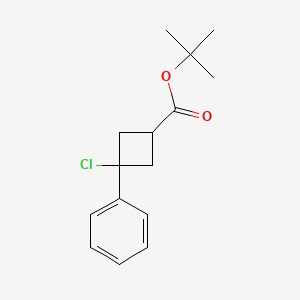
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans is a cyclopropane derivative with two carboxylic acid groups and a methoxycarbonyl group
準備方法
The synthesis of rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans typically involves the cyclopropanation of suitable precursors under specific reaction conditions. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to ensure high yields and selectivity.
化学反応の分析
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles such as amines or thiols.
科学的研究の応用
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans can be compared with other cyclopropane derivatives, such as:
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylcyclopropane-1-carboxylicacid: This compound lacks the methylene group, which can affect its reactivity and applications.
rac-(1R,2R)-2-(methoxycarbonyl)-3-ethylidenecyclopropane-1-carboxylicacid: The presence of an ethylidene group instead of a methylene group can lead to different chemical and biological properties.
The unique structural features of this compound, such as the presence of both methoxycarbonyl and carboxylic acid groups, make it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H8O4 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
(1R,2R)-2-methoxycarbonyl-3-methylidenecyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-3-4(6(8)9)5(3)7(10)11-2/h4-5H,1H2,2H3,(H,8,9)/t4-,5-/m0/s1 |
InChIキー |
PQMHRWNQDAOZRQ-WHFBIAKZSA-N |
異性体SMILES |
COC(=O)[C@@H]1[C@H](C1=C)C(=O)O |
正規SMILES |
COC(=O)C1C(C1=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)

![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)


